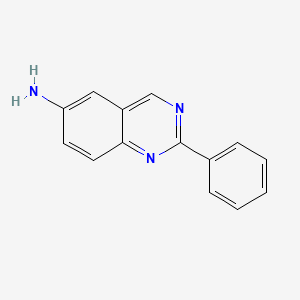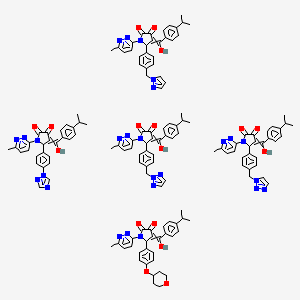
Olea europaea (olive) leaf extract
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Olea europaea (olive) leaf extract: is derived from the leaves of the olive tree, which is native to the Mediterranean region. The extract is rich in bioactive compounds, particularly oleuropein, which is known for its antioxidant, anti-inflammatory, and antimicrobial properties . Olive leaf extract has been used traditionally for its medicinal benefits and is now gaining scientific recognition for its potential health applications .
准备方法
Synthetic Routes and Reaction Conditions: : Olive leaf extract is typically prepared through extraction methods using solvents such as ethanol, water, or hydroalcoholic mixtures . The leaves are dried and then subjected to extraction processes like Soxhlet extraction or microwave-assisted extraction . The choice of solvent and extraction method can significantly influence the yield and composition of the extract .
Industrial Production Methods: : Industrial production of olive leaf extract involves large-scale extraction processes. The dried leaves are often extracted using hydroalcoholic mixtures or ethyl acetate . The extract is then concentrated and purified to achieve the desired levels of bioactive compounds, particularly oleuropein . Advanced techniques like microwave-assisted extraction are also employed to enhance efficiency and yield .
化学反应分析
Types of Reactions: : Olive leaf extract undergoes various chemical reactions, including oxidation, reduction, and hydrolysis . Oleuropein, the major compound in the extract, can be hydrolyzed to produce hydroxytyrosol, which has potent antioxidant properties .
Common Reagents and Conditions: : Common reagents used in the reactions involving olive leaf extract include ethanol, water, and enzymes . The reactions are typically carried out under mild conditions to preserve the bioactive compounds .
Major Products Formed: : The major products formed from the reactions of olive leaf extract include hydroxytyrosol, oleuropein aglycone, and other phenolic compounds . These products contribute to the extract’s antioxidant and anti-inflammatory properties .
科学研究应用
Chemistry: : In chemistry, olive leaf extract is studied for its antioxidant properties and its ability to scavenge free radicals . It is also used in the synthesis of bioactive compounds and as a natural preservative in food and cosmetic products .
Biology: : In biological research, olive leaf extract is investigated for its antimicrobial and antiviral activities . It has shown potential in inhibiting the growth of various pathogens, including bacteria and viruses .
Medicine: : Olive leaf extract is widely studied for its potential therapeutic applications in medicine. It has been shown to have antihypertensive, hypoglycemic, and cardioprotective effects . Research also suggests its potential in cancer treatment due to its antiproliferative and cytotoxic activities .
Industry: : In the industrial sector, olive leaf extract is used in the production of dietary supplements, functional foods, and cosmetics . Its antioxidant properties make it a valuable ingredient in preserving the quality and extending the shelf life of products .
作用机制
The mechanism of action of olive leaf extract is primarily attributed to its high content of oleuropein and other phenolic compounds . These compounds exert their effects through various molecular pathways. Oleuropein, for instance, inhibits the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . It also modulates the expression of genes involved in inflammation and immune response . Additionally, oleuropein and its derivatives can interact with cell membranes, enhancing their stability and protecting against damage .
相似化合物的比较
Similar Compounds: : Olive leaf extract is often compared with other natural antioxidants like ascorbic acid (vitamin C) and α-tocopherol (vitamin E) . Other similar compounds include green tea extract, grape seed extract, and resveratrol .
Uniqueness: : What sets olive leaf extract apart is its high oleuropein content, which is not commonly found in other natural extracts . Oleuropein’s unique combination of antioxidant, anti-inflammatory, and antimicrobial properties makes olive leaf extract a versatile and potent bioactive compound .
属性
CAS 编号 |
8060-29-5 |
|---|---|
分子式 |
C142H134N26O17 |
分子量 |
2476.7 g/mol |
IUPAC 名称 |
4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(oxan-4-yloxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(pyrazol-1-ylmethyl)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(triazol-1-ylmethyl)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(triazol-2-ylmethyl)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(1,2,4-triazol-1-yl)phenyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H31N3O5.C29H27N5O3.2C28H26N6O3.C27H24N6O3/c1-18(2)20-5-7-22(8-6-20)28(34)26-27(33(30(36)29(26)35)25-13-4-19(3)31-32-25)21-9-11-23(12-10-21)38-24-14-16-37-17-15-24;1-18(2)21-10-12-23(13-11-21)27(35)25-26(22-8-6-20(7-9-22)17-33-16-4-15-30-33)34(29(37)28(25)36)24-14-5-19(3)31-32-24;1-17(2)20-9-11-22(12-10-20)26(35)24-25(21-7-5-19(6-8-21)16-33-15-14-29-32-33)34(28(37)27(24)36)23-13-4-18(3)30-31-23;1-17(2)20-9-11-22(12-10-20)26(35)24-25(21-7-5-19(6-8-21)16-33-29-14-15-30-33)34(28(37)27(24)36)23-13-4-18(3)31-32-23;1-16(2)18-5-7-20(8-6-18)25(34)23-24(19-9-11-21(12-10-19)32-15-28-14-29-32)33(27(36)26(23)35)22-13-4-17(3)30-31-22/h4-13,18,24,27,34H,14-17H2,1-3H3;4-16,18,26,35H,17H2,1-3H3;2*4-15,17,25,35H,16H2,1-3H3;4-16,24,34H,1-3H3 |
InChI 键 |
CNPGVIACQIHOGP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)CN5C=CC=N5.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)CN5C=CN=N5.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)CN5N=CC=N5.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)N5C=NC=N5.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)OC5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid](/img/structure/B13390478.png)
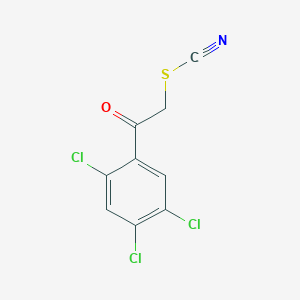
![[5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl] phosphate](/img/structure/B13390489.png)
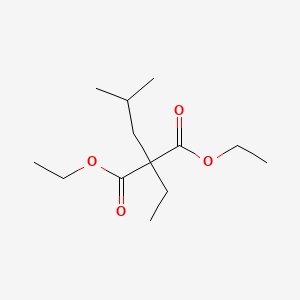
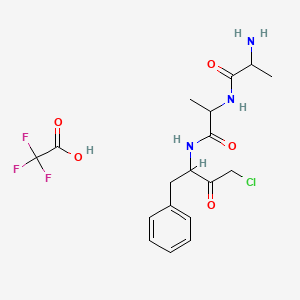
![S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} 3-(4-hydroxyphenyl)prop-2-enethioate](/img/structure/B13390511.png)
![4-Nitrooxybutyl 2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate](/img/structure/B13390518.png)
![(2R)-2-[(Methoxycarbonyl)amino]hexanoic acid](/img/structure/B13390522.png)
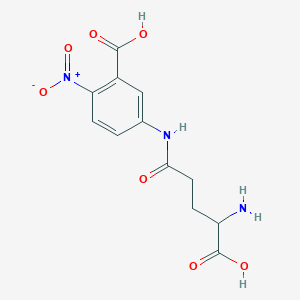
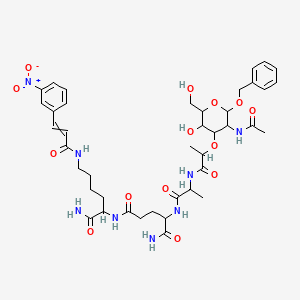

![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B13390548.png)
![5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B13390555.png)
